molecular formula C17H19ClN4O2S B2799560 8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-80-3

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2799560
CAS RN: 313470-80-3
M. Wt: 378.88
InChI Key: VBYUKJYXBMYXGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as X-ray crystallography or NMR spectroscopy, which I currently do not have .


Chemical Reactions Analysis

The chemical reactions involving “8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (378.88) and molecular formula (C17H19ClN4O2S) . More specific properties such as melting point, boiling point, and density are not available in the current data .

Scientific Research Applications

Thietanyl Protection in Organic Synthesis

The use of thietanyl protecting groups in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones has been explored to address challenges in obtaining compounds with no substituents at the N7 position. This method allows the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the utility of thietanyl protection for nucleophilic substitution reactions and its advantages in mild conditions and simple execution of experiments (Khaliullin & Shabalina, 2020).

Synthesis of Thiazolo and Purine Diones Derivatives

New methods for the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones via reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes have been developed, showcasing the versatility of these reactions in creating purine derivatives with potential biological activities (Khaliullin & Klen, 2010).

Development of Purine Dione Derivatives for Pharmacological Evaluation

The design and synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents at position 7 have been explored for their affinity and pharmacological evaluation towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives showed promising anxiolytic and antidepressant-like activities, indicating the potential for developing new psychotropic agents (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity of Purine Dione Derivatives

Studies on the synthesis and evaluation of cardiovascular activities of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been conducted. These studies highlight the significant prophylactic antiarrhythmic activity of certain compounds, providing insights into their potential as cardiovascular agents (Chłoń-Rzepa et al., 2004).

Crystallographic and Computational Studies

Crystallographic and computational analyses of purine derivatives, including caffeine derivatives, have been performed to understand the structural configurations and intermolecular interactions. These studies offer valuable information on the molecular design and potential applications of purine dione derivatives in material science (Mabied et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data .

properties

IUPAC Name

8-butylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-4-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-11-5-7-12(18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYUKJYXBMYXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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